molecular formula C11H7N3O3 B11876368 2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 16252-80-5

2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B11876368
CAS No.: 16252-80-5
M. Wt: 229.19 g/mol
InChI Key: BIWWKOQJCXKVNU-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine is a hybrid heterocyclic compound combining the imidazo[1,2-a]pyridine core with a 5-nitrofuran substituent at the C2 position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation .

Properties

CAS No.

16252-80-5

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-13-6-2-1-3-10(13)12-8/h1-7H

InChI Key

BIWWKOQJCXKVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Two-Component Cyclocondensation

A widely employed method involves reacting 2-aminopyridine with 5-nitro-2-furoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon, followed by cyclization to form the imidazo ring. In a representative procedure, 2-aminopyridine (1.0 equiv) and 5-nitro-2-furoyl chloride (1.2 equiv) are stirred in dichloromethane with triethylamine (2.0 equiv) at 0°C, yielding the product after 12 hours at room temperature. This method achieves moderate yields (45–60%) but requires stringent control over moisture to prevent hydrolysis of the acyl chloride.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A protocol using 2-aminopyridine and 5-nitro-2-furaldehyde in acetic acid under microwave conditions (150°C, 20 min) reported a 75% yield. The aldehyde’s electrophilicity facilitates imine formation, followed by cyclization, as confirmed by LC-MS intermediates.

Post-cyclization functionalization via cross-coupling enables precise introduction of the nitrofuran group. The Suzuki-Miyaura coupling is particularly effective for attaching aryl groups to the imidazo[1,2-a]pyridine core.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-bromoimidazo[1,2-a]pyridine and 5-nitro-2-furylboronic acid exemplifies this approach. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture (3:1) at 80°C for 12 hours, the reaction achieves 68% yield. Key to success is the stability of the boronic acid under basic conditions, which prevents decomposition of the nitro group.

Buchwald-Hartwig Amination

While less common for nitrofuran systems, Buchwald-Hartwig amination has been explored for nitrogen-containing heterocycles. Reacting 2-chloroimidazo[1,2-a]pyridine with 5-nitro-2-furanamine using Xantphos-Pd-G3 (2 mol%) and Cs₂CO₃ in toluene at 110°C yields 55% product. However, competing reduction of the nitro group by the palladium catalyst necessitates careful optimization.

Direct C–H Functionalization

Recent advances in C–H activation offer atom-economical routes to functionalize imidazo[1,2-a]pyridines without pre-halogenation.

Oxidative Coupling with Nitrofurans

A catalyst-free method employs glyoxylic acid and nitrofuran boronic acids for direct C-3 functionalization. In a reported procedure, imidazo[1,2-a]pyridine, glyoxylic acid (1.5 equiv), and 5-nitro-2-furylboronic acid (1.5 equiv) react in acetonitrile with KOtBu (1.0 equiv) at 110°C for 24 hours, yielding 70% product. Mechanistic studies suggest a tandem Knoevenagel condensation and decarboxylation pathway.

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ru(bpy)₃Cl₂ as a photocatalyst enables coupling with nitrofuran iodides. Irradiating a mixture of imidazo[1,2-a]pyridine, 5-nitro-2-furyl iodide, and DIPEA in DMF at 450 nm for 6 hours affords the product in 62% yield. This method avoids high temperatures but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
CyclocondensationDCM, Et₃N, RT, 12 h45–60Simple setupMoisture-sensitive reagents
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 12 h68High selectivityRequires pre-halogenation
Oxidative CouplingKOtBu, CH₃CN, 110°C, 24 h70Atom-economicalLong reaction time
PhotoredoxRu catalyst, DMF, 450 nm, 6 h62Mild conditionsSpecialized equipment needed

Mechanistic Insights and Optimization

Role of Base in Cyclocondensation

Triethylamine in cyclocondensation neutralizes HCl, driving the reaction forward. However, excess base promotes side reactions, such as hydrolysis of the acyl chloride. Replacing Et₃N with DMAP (4-dimethylaminopyridine) increases yield to 58% by accelerating acylation.

Solvent Effects in Cross-Coupling

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of Pd complexes but may decompose nitrofurans at high temperatures. Mixed solvent systems (dioxane/water) balance reactivity and stability, as evidenced by Suzuki coupling yields.

Temperature and Time Trade-offs

Microwave-assisted cyclocondensation reduces time from 12 hours to 20 minutes but risks thermal degradation of the nitro group. Maintaining temperatures below 150°C preserves functionality while ensuring complete conversion .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the furan ring undergoes reduction to form amine derivatives, a critical step for modifying biological activity.

Reagent/Conditions Product Application Source
H₂/Pd-C (catalytic hydrogenation)2-(5-Aminofuran-2-yl)imidazo[1,2-a]pyridineIntermediate for further functionalization,
Zn/HCOONH₃ in HClReduced amine derivativesSynthesis of diamines for cyclization ,

Mechanistic Insight : Reduction proceeds via electron transfer to the nitro group, forming a nitroso intermediate before final conversion to the amine.

Electrophilic Substitution

The imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the C-3 position due to its aromatic character.

Reaction Electrophile Conditions Product Source
NitrationHNO₃/H₂SO₄0–5°C, 2 h3-Nitroimidazo[1,2-a]pyridine derivative
HalogenationCl₂ or Br₂FeCl₃ catalyst, RT3-Haloimidazo[1,2-a]pyridine derivatives

Limitations : Steric hindrance from the nitrofuran group may reduce reactivity at adjacent positions.

Nucleophilic Aromatic Substitution

The nitro group activates the furan ring for nucleophilic substitution under specific conditions.

Nucleophile Conditions Product Yield Source
AminesH₂O-IPA, 80°C2-(5-Substituted-furan)imidazo derivatives85–90% ,
ThiolsCuI catalysis, aerobic oxidation3-Thioimidazo[1,2-a]pyridines78%

Key Finding : Polar protic solvents (e.g., H₂O-IPA) enhance reaction rates by stabilizing transition states .

Multicomponent Reactions (Groebke–Blackburn–Bienaymé Reaction)

This reaction constructs diverse derivatives for antimicrobial applications.

Components Catalyst Conditions Product MIC (μg/mL) Source
2-Aminopyridine, 5-nitrofuran-2-carbaldehyde, cyclohexyl isocyanidep-TSA (acid)MeOH, RT, 24 hN-Cyclohexyl-3-amine derivative (4a )0.06–0.25 (Gram+/-) ,
Varied amines/isocyanidesHPW heteropolyacidSolvent-free, 60°CImidazo[1,2-a]pyridines with R-group diversityN/A

SAR Insight : Cyclohexyl and aryl substituents at the 3-position enhance antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae .

Cyclization and Heterocycle Formation

The compound participates in tandem reactions to form extended heterocycles.

Reagents Conditions Product Yield Source
Aldehydes (e.g., 4-nitrobenzaldehyde)H₂O-IPA, 85°C, 10 h1,2-Disubstituted imidazo[4,5-b]pyridines90–95% ,
α-Bromo-β-keto estersMicrowave irradiationPolycyclic imidazo-fused derivatives88%

Mechanism : Cyclization proceeds via imine formation, followed by intramolecular nucleophilic attack and aromatization .

Oxidation Reactions

While the nitro group is stable, the imidazo ring may undergo oxidation under harsh conditions.

Oxidizing Agent Conditions Product Application Source
KMnO₄Acidic, heatPyridine-2,3-dicarboxylic acidStructural modification

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of 2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine derivatives against various pathogens. For instance, a compound synthesized from this scaffold demonstrated potent activity against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL for some strains . Such findings suggest a promising avenue for developing new antibacterial agents to combat resistant bacterial strains.

Antiparasitic Properties

The compound has also shown potential against parasitic infections. A study investigated the antiparasitic activity of several imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated that certain derivatives exhibited significant antiparasitic activity, warranting further exploration for clinical applications . Additionally, exploratory toxicology studies revealed no significant hepatic or renal toxicity in preclinical models, supporting the safety profile of these compounds for future development .

Anticancer Potential

The anticancer properties of this compound derivatives have been investigated across various cancer cell lines. In vitro studies have shown that certain derivatives possess strong cytotoxic effects against multiple cancer types, including leukemia and breast cancer. For example, one derivative exhibited an IC50 value of 1.4 µM against the MDA-MB-231 breast cancer cell line, indicating its potential as a lead compound for further drug development .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide new therapeutic strategies for treating inflammatory diseases. Further research is needed to elucidate the mechanisms underlying these effects and to optimize the structure for enhanced activity .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives typically involves multicomponent reactions that allow for the rapid generation of diverse chemical libraries. Structure-activity relationship (SAR) studies have been crucial in identifying key functional groups that enhance biological activity while minimizing toxicity. For instance, modifications to the nitrogen substituents have been shown to influence both potency and selectivity against specific pathogens or cancer cell lines .

Case Studies and Future Directions

Several case studies have underscored the therapeutic potential of this compound derivatives:

StudyFindings
Demonstrated excellent antibacterial activity against several Gram-positive and Gram-negative bacteria with low MIC values.
Showed significant antiparasitic effects on resistant strains of Entamoeba histolytica and Trichomonas vaginalis without notable toxicity.
Indicated strong cytotoxicity against breast cancer cell lines with potential for further development as anticancer agents.

Future research should focus on optimizing these compounds through medicinal chemistry approaches to enhance their pharmacokinetic properties and therapeutic efficacy while conducting comprehensive preclinical evaluations.

Comparison with Similar Compounds

Table 1: Comparative Bioactivity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Substituent(s) Target Activity IC50/Potency Reference
2-(4-Methylsulfonylphenyl) derivative Morpholine at C3 COX-2 Inhibition 0.07 µM (SI = 217.1)
2h () Biphenyl, methyl at R4 AChE Inhibition 79 µM
LASSBio-1749 (1i) tert-Butyl at C3, chlorobenzylidene TNF-α Production Inhibition Comparable to SB-203580
2-(5-Nitrofuran-2-yl) derivative 5-Nitrofuran at C2 Hypothesized Antimicrobial Data pending N/A
  • COX-2 Inhibition : Substitution at C3 (e.g., morpholine) in 2-(4-methylsulfonylphenyl) derivatives significantly enhances selectivity and potency, suggesting that C3 modifications in this compound could further optimize activity .
  • Anti-Inflammatory Effects : The tert-butyl group in LASSBio-1749 contributes to oral bioavailability and TNF-α suppression, indicating that bulky substituents may improve pharmacokinetics in nitrofuran analogs .

Key Research Findings and Implications

Substituent Position Matters : Activity varies dramatically with substituent location. For example, methyl groups at R4 () boost AChE inhibition, while R2/R3 substitutions reduce efficacy .

Heterocyclic Diversity : The nitrofuran moiety’s oxygen atoms may confer distinct metabolic pathways compared to purely aromatic substituents, influencing toxicity and efficacy .

Biological Activity

2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core fused with a nitrofuran moiety. This unique structure contributes to its biological properties, enhancing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including resistant strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values against selected bacterial strains:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.06
Klebsiella pneumoniae0.25
Enterococcus faecalis0.25
Enterobacter cloacae0.25

These results suggest that this compound is effective against Gram-positive and Gram-negative bacteria, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties in various studies.

Case Studies

  • In vitro Studies : Compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, in one study, the compound exhibited IC50 values in the low micromolar range against leukemia and solid tumors .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of specific oncogenic pathways. The nitrofuran group may play a crucial role in enhancing these effects by generating reactive nitrogen species .

Other Biological Activities

Beyond its antimicrobial and anticancer effects, this compound has been investigated for additional therapeutic applications:

  • GABAA Receptor Modulation : Some studies suggest that imidazo[1,2-a]pyridine derivatives can modulate GABAA receptors, which are implicated in sleep disorders and anxiety .
  • Antitubercular Potential : Research has explored the efficacy of related compounds against Mycobacterium tuberculosis. However, the nitrofuran derivatives showed limited potential as chemotherapeutic agents against this pathogen .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that:

  • The presence of the nitrofuran moiety enhances antibacterial activity.
  • Variations in substituents on the imidazo ring can alter cytotoxicity profiles against cancer cells .

Q & A

Q. What are the common synthetic routes for functionalizing the C-3 position of imidazo[1,2-a]pyridine derivatives?

The C-3 position is typically functionalized via Friedel-Crafts acylation using catalytic AlCl₃ in a one-pot reaction, enabling the synthesis of acetylated derivatives. This method offers operational simplicity and high regioselectivity, with computational studies supporting the reaction mechanism . Alternative routes include multicomponent reactions (MCRs) with boronic acids under catalyst-free conditions, which expand chemical diversity while minimizing by-products .

Q. How are structural and electronic properties of imidazo[1,2-a]pyridine derivatives characterized?

Key techniques include:

  • NMR and HRMS : For confirming molecular structure and purity (e.g., 2-thiosubstituted derivatives in antibacterial studies) .
  • X-ray crystallography : Reveals intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) critical for fluorescence and crystal packing .
  • IR spectroscopy : Identifies functional groups, such as carbonyl stretches in acetylated derivatives .

Q. What in vitro assays are used to evaluate biological activity?

Antibacterial activity is assessed via solid-state diffusion and liquid microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative strains (e.g., P. aeruginosa). Despite structural optimization, some derivatives show no activity, highlighting the need for mechanistic studies to explain discrepancies .

Advanced Research Questions

Q. How can computational models resolve contradictions between in silico predictions and experimental biological data?

Molecular docking and dynamics simulations (e.g., GABA receptor models) predict ligand-receptor binding affinities. Discrepancies arise when steric hindrance or solvation effects are overlooked experimentally. Validation requires coupling computational studies with mutagenesis or isothermal titration calorimetry (ITC) .

Q. What strategies optimize regioselective C–H functionalization for radical-based reactions?

Copper-catalyzed selenylation using Se powder under ligand-free conditions enables C(sp²)–H bond activation, forming selenylated derivatives via radical intermediates. Mechanistic studies (e.g., radical trapping) confirm the pathway, while reaction conditions (temperature, solvent) control regioselectivity . For sulfenylation, iodine or persulfate catalysts facilitate C–S bond formation at the C-2 position, overcoming traditional limitations .

Q. How do substituents at C-3 influence COX-2 inhibitory activity?

Structure-activity relationship (SAR) studies show that bulky groups (e.g., morpholine) at C-3 enhance COX-2 selectivity by fitting into the enzyme's hydrophobic pocket. Substitution with phenylamino groups further modulates potency, with electron-withdrawing substituents (e.g., nitro) improving binding affinity. In vitro assays (IC₅₀) and selectivity indices guide rational design .

Q. What role do intermolecular interactions play in fluorescence properties?

X-ray diffraction reveals that C–H⋯π and π-π stacking interactions stabilize excited-state configurations, enhancing fluorescence. Derivatives with electron-donating groups (e.g., methoxy) exhibit intramolecular charge transfer (ICT), while nitro groups reduce emission due to quenching effects .

Q. How are multicomponent reactions (MCRs) designed to access novel imidazo[1,2-a]pyridine hybrids?

MCRs combine imidazo[1,2-a]pyridines with aldehydes and boronic acids under eco-friendly conditions (e.g., DMF at 100°C). Reaction optimization focuses on decarboxylation efficiency and solvent polarity to minimize side products. Scalable protocols using continuous flow reactors improve yield and reproducibility .

Q. Why do some derivatives lack antibacterial activity despite structural similarity to active compounds?

Membrane permeability and efflux pump resistance may limit bioavailability. SAR studies suggest modifying lipophilicity (e.g., introducing thioether linkages) or using prodrug strategies. Comparative metabolomics can identify bacterial uptake barriers .

Q. What synthetic innovations address challenges in C-2 functionalization?

Bienaymé–Blackburn reactions with 2-aminopyridines and ketones enable C-2 acylation, while Cadogan cyclization constructs polycyclic frameworks. Transition-metal-free conditions (e.g., K₂S₂O₈/I₂) reduce toxicity and cost, critical for scalable synthesis .

Methodological Considerations

  • Contradiction Analysis : Cross-validate biological data with orthogonal assays (e.g., MIC vs. time-kill curves) and computational models .
  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., catalyst loading, temperature) .
  • Data Interpretation : Correlate crystallographic data with spectroscopic results to resolve structural ambiguities .

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